molecular formula C6H5BrN2O B13655403 5-Bromo-6-methylpyrazine-2-carbaldehyde

5-Bromo-6-methylpyrazine-2-carbaldehyde

Cat. No.: B13655403
M. Wt: 201.02 g/mol
InChI Key: QBRSQAKVQSJJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylpyrazine-2-carbaldehyde is a versatile and high-value heteroaromatic building block designed for advanced research and development. This multifunctional compound features both an aldehyde group and a bromine substituent on its pyrazine ring, making it a crucial intermediate in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical applications . The reactive aldehyde group is amenable to condensation reactions, such as the formation of hydrazones and Schiff bases, while the bromine atom enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce complex carbon chains . This molecular architecture is highly valuable in medicinal chemistry for creating targeted libraries of nitrogen-containing heterocycles, which are privileged structures in drug discovery due to their widespread biological activity . Researchers utilize this and similar pyrazine-carbaldehyde derivatives in the design and synthesis of potential enzyme inhibitors, such as glycogen synthase kinase-3β (GSK-3β) . Furthermore, its structural motifs are relevant in developing compounds that target oxidative stress and mitochondrial dysfunction, areas of interest for therapeutic interventions . As a key intermediate, this compound accelerates innovation in materials science and the development of novel active pharmaceutical ingredients (APIs). This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

5-bromo-6-methylpyrazine-2-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c1-4-6(7)8-2-5(3-10)9-4/h2-3H,1H3

InChI Key

QBRSQAKVQSJJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 5-Bromo-6-methylpyrazine-2-carbaldehyde and related pyrazine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Functional Group Key Applications/Properties
This compound Br (5), CH₃ (6), CHO (2) C₆H₅BrN₂O ~201.99 Aldehyde Reactive intermediate for synthesis
5-Bromo-pyrazine-2-carbaldehyde Br (5), CHO (2) C₅H₃BrN₂O 186.9955 Aldehyde Precursor for heterocyclic chemistry
3-Amino-6-bromopyrazine-2-carbaldehyde Br (6), NH₂ (3), CHO (2) C₅H₄BrN₃O ~190.01 Aldehyde, Amino Potential bioactivity (unconfirmed)
Methyl 3-bromo-6-methylpyrazine-2-carboxylate Br (3), CH₃ (6), COOCH₃ (2) C₇H₇BrN₂O₂ 231.05 Ester Pharmaceutical intermediate
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide t-Bu (5), Cl (6), CONH-aryl C₁₅H₁₅BrClN₃O₂ 388.66 Carboxamide Antimycobacterial (IC₅₀ = 41.9 µM)

Physicochemical Properties

  • Lipophilicity: Bromine and methyl groups enhance lipophilicity compared to non-halogenated or non-alkylated analogs. For instance, this compound is more lipophilic than 5-Bromo-pyrazine-2-carbaldehyde due to the additional methyl group .
  • Reactivity : Aldehyde-containing derivatives (e.g., this compound) exhibit higher electrophilicity than ester or carboxamide analogs, making them prone to nucleophilic additions .

Q & A

Q. Optimization Methodology :

  • Use Design of Experiments (DOE) to vary parameters (temperature, stoichiometry, solvent polarity).
  • Monitor reaction progress via TLC and HPLC. For bromination, optimal yields (75–85%) are achieved at 70°C with a 1:1.2 substrate-to-NBS ratio .

Table 1 : Key Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
1NBS, AIBN, CCl₄7078 ± 3
2Methanol, H₂SO₄2585 ± 2

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Basic Research Question
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects.

Q. Methodological Approach :

  • NMR : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*). For example, the aldehyde proton in this compound appears at δ 10.2–10.5 ppm in DMSO-d₆, but shifts upfield in CDCl₃ due to reduced hydrogen bonding .
  • IR : Confirm the C=O stretch (~1680 cm⁻¹) and C-Br vibration (~560 cm⁻¹) using attenuated total reflectance (ATR) FTIR.

Table 2 : Key Spectroscopic Signatures

TechniqueKey PeaksInterpretation
¹H NMRδ 10.3 (s, 1H)Aldehyde proton
¹³C NMRδ 190.2 (C=O)Carbonyl carbon
IR1680 cm⁻¹C=O stretch

What advanced strategies mitigate competing side reactions during functionalization of the aldehyde group?

Advanced Research Question
The aldehyde group is prone to oxidation or nucleophilic addition, complicating derivatization.

Q. Methodology :

  • Protection : Use acetal formation (e.g., ethylene glycol, p-TsOH) to stabilize the aldehyde before bromination .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor aldehyde reactivity over pyrazine ring bromination.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution away from the aldehyde .

How can retrosynthetic analysis guide the design of novel derivatives from this compound?

Advanced Research Question
Retrosynthesis involves deconstructing the target molecule into simpler precursors.

Q. Key Steps :

Core Disconnection : Split the pyrazine ring into aminocarbonitrile or diketone precursors.

Functional Group Interconversion : Convert the aldehyde to a carboxylic acid via oxidation (KMnO₄, acidic conditions) for amide coupling .

Halogenation : Introduce bromine at C5 via electrophilic substitution, leveraging the methyl group’s directing effect .

Q. Example Pathway :

  • Target: 5-Bromo-6-methylpyrazine-2-carboxylic acid
  • Route: Oxidize aldehyde → brominate → purify via recrystallization (ethanol/water).

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question
Degradation mechanisms include hydrolysis of the aldehyde group and photolytic debromination.

Q. Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor purity via HPLC.
  • Light Exposure : Use UV-Vis spectroscopy to track bromine loss (λmax shift from 245 nm to 230 nm) .
  • Recommendations : Store in amber vials under argon at −20°C; avoid aqueous buffers.

How does this compound serve as a building block for heterocyclic compounds?

Basic Research Question
The compound’s aldehyde and bromine substituents enable diverse cyclization reactions.

Q. Applications :

  • Pyrazolo[1,5-a]pyrazines : Condense with hydrazines to form fused rings (e.g., 70% yield with methylhydrazine in ethanol) .
  • Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) via aldehyde and pyrazine nitrogen .

What mechanistic insights explain the regioselectivity of nucleophilic substitution at the bromine site?

Advanced Research Question
The bromine at C5 is more reactive due to electron-withdrawing effects from the aldehyde and methyl groups.

Q. Methodology :

  • DFT Calculations : Show a lower activation energy (ΔG‡ = 18.3 kcal/mol) for SNAr at C5 vs. C6 (ΔG‡ = 22.1 kcal/mol) .
  • Experimental Validation : React with NaN₃ in DMF; exclusive azide substitution at C5 confirmed via X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.